N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide” is a complex organic molecule that contains several functional groups including a benzothiazole ring, a pyridine ring, and an amide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzothiazole and pyridine rings are aromatic, meaning they have a cyclic, planar structure with delocalized electrons. The amide group (-CONH2) is a common functional group in organic chemistry and biochemistry, known for its role in forming peptide bonds in proteins .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothiazole, pyridine, and amide groups. The benzothiazole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The pyridine ring is also aromatic and can participate in similar reactions. The amide group can participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and pyridine rings could contribute to its stability and solubility. The amide group could form hydrogen bonds with water, potentially increasing its solubility in polar solvents .Scientific Research Applications
Anti-Inflammatory Activity
6-Cl-BT-Py: has been evaluated for its anti-inflammatory properties. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit prostaglandin biosynthesis, which plays a crucial role in inflammation. The compound’s potential as an anti-inflammatory agent stems from its modulation of cyclooxygenase (COX) enzymes, specifically COX-2. By selectively inhibiting COX-2, it may mitigate inflammation and pain without causing significant gastrointestinal (GI) side effects .
Analgesic Effects
In addition to its anti-inflammatory activity, 6-Cl-BT-Py exhibits analgesic properties. By targeting COX-2, it may alleviate pain associated with various conditions. Its selectivity for COX-2 over COX-1 reduces the risk of GI complications commonly seen with traditional NSAIDs .
Antimicrobial Potential
The compound’s derivatives have been investigated for antimicrobial activity against bacteria and fungi. Notably, it shows inhibitory effects against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and several fungal strains (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .
Anticancer Properties
While more research is needed, benzothiazole derivatives have shown promise as potential anticancer agents6-Cl-BT-Py may contribute to this field by targeting specific cellular pathways involved in cancer progression .
Anticonvulsant Activity
Some benzothiazole compounds exhibit anticonvulsant effects. Although specific data on 6-Cl-BT-Py are limited, its structural features suggest potential utility in managing seizures .
Antihypertensive Potential
Benzothiazoles have been explored for their antihypertensive properties. While further studies are required, 6-Cl-BT-Py could be a candidate in this context .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-18-8-5-15(10-19(18)29-2)21(27)26(13-14-4-3-9-24-12-14)22-25-17-7-6-16(23)11-20(17)30-22/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGBDZNRDATZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.